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molecular formula C11H11NO2 B1639972 1-(Methoxymethyl)-1H-indole-3-carbaldehyde

1-(Methoxymethyl)-1H-indole-3-carbaldehyde

Cat. No. B1639972
M. Wt: 189.21 g/mol
InChI Key: UXGSRHOLDYSSKC-UHFFFAOYSA-N
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Patent
US07544835B2

Procedure details

5 g of Indol-3-aldehyde was dissolved in 40 ml of N,N-dimethylformamide, and 1.38 g of 60% sodium hydride was added under ice-cooling. The reaction solution was stirred for 20 minutes with ice-cooling, then 3.2 ml of chloromethyl methyl ether was added, and stirring was continued at room temperature for 16 hours. The reaction solution was cooled in ice, treated with water and ammonium chloride solution, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and evaporated. The residue was subjected to silica gel column chromatography, to give 6.1 g of the title compound (20-44% ethyl acetate-hexane)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1.[H-].[Na+].[CH3:14][O:15][CH2:16]Cl.[Cl-].[NH4+]>CN(C)C=O.O>[CH3:14][O:15][CH2:16][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 20 minutes with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COCN1C=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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